Direct Bandgap Comparison: ZnTe vs. CdTe and ZnSe
ZnTe possesses a direct bandgap of 2.23–2.26 eV, which positions it between the narrower bandgap of CdTe (~1.50 eV) and the wider bandgap of ZnSe (~2.62 eV). This intermediate bandgap enables ZnTe to efficiently absorb and emit light in the visible green spectrum, a region where CdTe and ZnSe are either too absorbing or too transparent [1].
| Evidence Dimension | Direct bandgap (Eg) |
|---|---|
| Target Compound Data | 2.23 eV to 2.26 eV |
| Comparator Or Baseline | CdTe: 1.50 eV; ZnSe: 2.62 eV |
| Quantified Difference | ZnTe bandgap is 0.73–0.76 eV wider than CdTe and 0.36–0.39 eV narrower than ZnSe |
| Conditions | Thin polycrystalline films at room temperature |
Why This Matters
This precise bandgap is critical for green-wavelength optoelectronics; using a generic analog like CdTe or ZnSe would shift the operational wavelength outside the desired visible spectrum, necessitating ZnTe specifically for applications like green LEDs and laser diodes.
- [1] Thutupalli, G. K. M., & Tomlin, S. G. (1976). The optical properties of thin films of cadmium and zinc selenides and tellurides. Journal of Physics D: Applied Physics, 9(11), 1639–1646. View Source
